ビセニン 2

説明

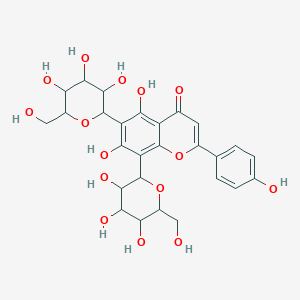

Vicenin-2 is a 6,8-di-C-glucoside of apigenin, isolated from a traditionally used medicinal plant Artemisia capillaris . It has been reported to possess a wide variety of pharmacological activities including antioxidant, anti-inflammatory, anti-cancer, and hepatoprotective . It is also an angiotensin-converting enzyme (ACE) inhibitor .

Synthesis Analysis

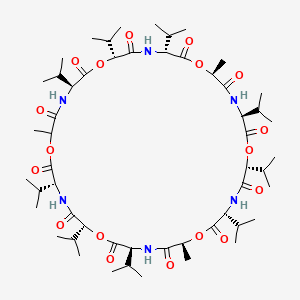

The bis-C-glucosyl flavonoid vicenin-2 has been synthesized by exploiting bis-C-glycosylation of 1,3,5-trifluorobenzene and aromatic nucleophilic substitution to transform fluorine atoms to oxygen functions in excellent yield .Molecular Structure Analysis

Vicenin-2, a flavonoid, exhibits a distinctive and uncommon C-glycosidic linkage . Its chemical formula is C27H30O15 and its molecular weight is 594.520 .Chemical Reactions Analysis

Vicenin-2 has been observed to interact with human serum albumin (HSA), involving the cinnamoyl system found in vicenin-2 . This interaction causes a reduction in α-helix structures .Physical And Chemical Properties Analysis

Vicenin-2 is a flavonoid categorized as a flavones subclass . It has a peak of absorbance observed at around 338 nm .科学的研究の応用

がん治療の増強

ビセニン 2は、がん治療の有効性を高める可能性について研究されています。例えば、前立腺癌の治療に使用される薬剤であるドセタキセルと併用すると、this compoundは、薬剤単独で投与した場合よりも、腫瘍の増殖を相乗的に効果的に阻害することが示されています .

転移抑制

研究によると、this compoundは、肺腺癌の転移に対する抑制剤として作用する可能性があり、がんの拡散を抑制する役割を担う可能性を示唆しています .

糖尿病性創傷治癒

This compoundは、創傷治癒に不可欠な細胞増殖と遊走を促進する抗酸化作用と抗炎症作用を有しています。糖尿病性創傷治癒への応用が検討されており、有望な結果が得られています .

タンパク質相互作用研究

ヒト血清アルブミン (HSA) とthis compoundの相互作用は、様々な生物学的プロセスにおいて重要な、タンパク質の機能と安定性に対するその潜在的な影響を理解するために調査されています .

抗炎症作用

This compoundは、炎症反応、特に血管の炎症に対する効果について検討されています。研究では、リポ多糖 (LPS) 誘発血管炎症反応に対するその影響が調べられています .

作用機序

Vicenin-2 has been found to inhibit the growth of tumor and induce apoptosis in xenografted hepatocellular mice model . It is a novel STAT-3 inhibitor which imparts anticarcinogenic effect by inhibiting the STAT-3 signaling pathway . It also demonstrated protective effects against superoxide anion and hydroxyl radicals .

Safety and Hazards

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-6-12-17(32)21(36)23(38)26(41-12)15-19(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-25(14)16(20(15)35)27-24(39)22(37)18(33)13(7-29)42-27/h1-5,12-13,17-18,21-24,26-30,32-39H,6-7H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAAVMJLAGNUKW-VQVVXJKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904219 | |

| Record name | Violantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23666-13-9 | |

| Record name | Vicenin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23666-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Violantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Di-C-β-D-glucopyranosylapigenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Vicenin-2 exert its anti-cancer effects?

A: Research suggests that Vicenin-2 exhibits anti-cancer activity through multiple mechanisms. In a study on hepatocellular carcinoma, Vicenin-2 treatment in rats led to increased expression of apoptotic proteins like Bax and caspase, while downregulating anti-apoptotic proteins Bcl-2 and Bcl-xL []. This suggests Vicenin-2 promotes apoptosis, a programmed cell death process, in cancer cells. Furthermore, in human colon cancer cells, Vicenin-2 inhibited the Wnt/β-catenin signaling pathway, a crucial pathway often dysregulated in cancer development and progression []. This inhibition further contributes to its anti-proliferative effects on cancer cells.

Q2: What are the anti-inflammatory effects of Vicenin-2 and how are they mediated?

A: Vicenin-2 exhibits anti-inflammatory activity by modulating various inflammatory pathways. Studies show it can inhibit high-glucose-induced vascular inflammation both in vitro and in vivo []. In human umbilical vein endothelial cells (HUVECs), Vicenin-2 suppressed the expression of cell adhesion molecules, reduced the production of pro-inflammatory cytokines TNF-α and IL-6, and inhibited the activation of NF-κB and ERK1/2 pathways, all of which are crucial players in inflammatory responses [, ]. Additionally, Vicenin-2 demonstrated the ability to inhibit secretory group IIA phospholipase A2 (sPLA2-IIA), an enzyme implicated in inflammatory diseases []. This inhibition was linked to the suppression of cytosolic phospholipase A2 (cPLA2) and ERK 1/2 activation, further supporting its anti-inflammatory potential.

Q3: Does Vicenin-2 possess antioxidant properties?

A: Yes, Vicenin-2 exhibits significant antioxidant activity. It protects human serum albumin (HSA) from oxidative damage induced by superoxide anion and hydroxyl radicals []. This protective effect is attributed to its ability to scavenge reactive oxygen species (ROS) [, ].

Q4: What is the molecular formula and weight of Vicenin-2?

A4: Vicenin-2 has a molecular formula of C27H30O15 and a molecular weight of 594.52 g/mol.

Q5: What spectroscopic techniques are useful for characterizing Vicenin-2?

A5: Various spectroscopic techniques can be employed to characterize Vicenin-2. These include:

- Nuclear Magnetic Resonance (NMR): Provides detailed structural information on the molecule, including its connectivity and stereochemistry [, ].

- Mass Spectrometry (MS): Allows for the determination of the molecular weight and fragmentation pattern, aiding in structural identification [, , , ].

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals information about the electronic transitions within the molecule, which can be helpful in identifying the presence of specific chromophores [].

Q6: What is known about the pharmacokinetic profile of Vicenin-2?

A: A pharmacokinetic study in rats, using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, revealed that Vicenin-2 has a slightly longer half-life compared to lychnopholic acid (another compound studied), but it is still considered relatively short []. The study also indicated that Vicenin-2 is rapidly distributed throughout the body and efficiently eliminated. Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile in humans.

Q7: Do pathological conditions affect the pharmacokinetics of Vicenin-2?

A: Interestingly, research suggests that the pharmacokinetics of Vicenin-2 and other C-glycosylflavones may be altered in the presence of certain pathological conditions. A study using a rat model of urolithiasis observed significantly increased plasma levels of these compounds compared to normal rats []. This highlights the potential influence of disease states on the absorption and distribution of Vicenin-2.

Q8: What in vitro models have been used to study the biological activity of Vicenin-2?

A8: Several in vitro models have been employed to investigate the effects of Vicenin-2. These include:

- Human cancer cell lines: Studies have used various cancer cell lines, such as HT-29 colon cancer cells [] and PC-3 prostate cancer cells [], to assess the anti-cancer potential of Vicenin-2.

- Human umbilical vein endothelial cells (HUVECs): This model has been utilized to study the anti-inflammatory and anti-thrombotic effects of Vicenin-2, particularly in the context of vascular inflammation [, , ].

- Murine macrophages: These cells are valuable for studying the impact of Vicenin-2 on inflammatory mediator production [].

Q9: What in vivo models have been used to study the biological activity of Vicenin-2?

A9: Various animal models have been used to evaluate the in vivo efficacy of Vicenin-2:

- Diethylnitrosamine-induced liver carcinoma in rats: This model has been instrumental in demonstrating the hepatoprotective and anti-cancer effects of Vicenin-2 [].

- Cecal ligation and puncture (CLP)-induced sepsis in mice: This model has been used to study the anti-inflammatory and renal protective effects of Vicenin-2 in a septic setting [].

- Testosterone-induced prostatic hyperplasia (TPH) in rats: This model has been employed to investigate the potential of Vicenin-2 in treating benign prostatic hyperplasia [].

- Nude mice xenograft models: These models, involving the transplantation of human cancer cells into immunocompromised mice, have been utilized to evaluate the in vivo anti-cancer activity of Vicenin-2, particularly in prostate cancer [].

Q10: Has Vicenin-2 been evaluated in clinical trials?

A10: At present, no published data on clinical trials involving Vicenin-2 is available. Further research, including well-designed clinical trials, is necessary to determine its safety and efficacy in humans.

Q11: What analytical techniques are commonly used to quantify Vicenin-2?

A11: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is widely used for the quantification of Vicenin-2.

- HPLC-PDA (Photodiode Array Detection): This technique provides both qualitative and quantitative information on Vicenin-2 in complex mixtures like plant extracts [, ].

- HPLC-ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry): This highly sensitive and specific method allows for accurate quantification of Vicenin-2 even at low concentrations in biological matrices such as plasma [, , , ].

Q12: What are the key parameters considered during the validation of analytical methods for Vicenin-2?

A12: The validation of analytical methods, particularly for pharmaceutical analysis, is crucial to ensure the accuracy, precision, and reliability of the results. Key parameters considered during method validation for Vicenin-2 quantification include:

- Linearity: Assessing the linear relationship between the concentration of Vicenin-2 and the analytical response [, ].

- Precision: Evaluating the repeatability and reproducibility of the method [, , ].

- Accuracy: Determining the closeness of the measured values to the true value [, , ].

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentrations of Vicenin-2 that can be detected and quantified, respectively, with acceptable accuracy and precision [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。